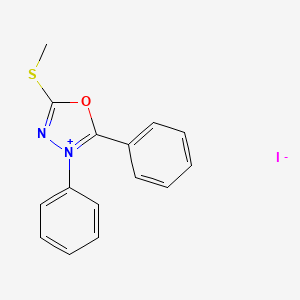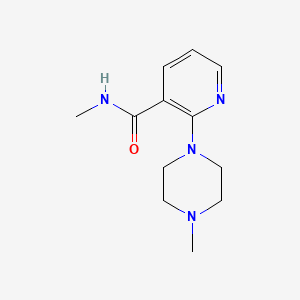![molecular formula C11H16O2S B14634461 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol CAS No. 54839-93-9](/img/structure/B14634461.png)
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is an organic compound with the molecular formula C11H16O2S It is a derivative of benzene, featuring a sulfanyl group attached to a benzene ring substituted with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,3-diol (resorcinol).
Sulfanyl Group Introduction: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction. This involves reacting resorcinol with 3-methylbutyl thiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing industrial-scale purification methods, such as distillation and crystallization, to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various electrophiles like bromine or nitric acid, under controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its hydroxyl and sulfanyl groups.
Pathways: It can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): Parent compound with hydroxyl groups in the meta position.
Uniqueness
5-[(3-Methylbutyl)sulfanyl]benzene-1,3-diol is unique due to the presence of the 3-methylbutyl sulfanyl group, which imparts distinct chemical properties and potential biological activities not observed in its simpler analogs.
Eigenschaften
CAS-Nummer |
54839-93-9 |
|---|---|
Molekularformel |
C11H16O2S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
5-(3-methylbutylsulfanyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2S/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8,12-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
UGFPOTBEQBRAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)



![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)


